molecular formula C24H27NO4 B064794 3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 188632-07-7

3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B064794
CAS No.: 188632-07-7
M. Wt: 393.5 g/mol
InChI Key: HIJAUEZBPWTKIV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises a propanoic acid backbone with a cyclohexyl substituent at the third carbon and an Fmoc-protected amino group at the second carbon. This compound is primarily utilized in peptide synthesis as a building block, leveraging the Fmoc group’s acid-labile protection for orthogonal deprotection strategies .

Properties

IUPAC Name

3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc group The cyclohexyl group is then introduced through a series of reactions, including alkylation and cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

Fmoc-D-Cha-OH is primarily used as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, allowing for selective deprotection during the synthesis of peptides. This method is widely utilized in the development of peptide-based therapeutics.

Case Study : In a study published in the Journal of Peptide Science, researchers synthesized a series of peptides using Fmoc-D-Cha-OH, demonstrating its efficacy in producing high-purity compounds suitable for biological testing .

Biological Applications

2.1 Antibody-Drug Conjugates (ADCs)

Fmoc-D-Cha-OH has shown potential in the development of antibody-drug conjugates. These conjugates combine antibodies with cytotoxic drugs to selectively target and kill cancer cells while minimizing damage to healthy tissues.

Case Study : A research team investigated ADCs incorporating Fmoc-D-Cha-OH derivatives and reported enhanced cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics .

2.2 Antiviral Activity

The compound has been evaluated for its antiviral properties against several viruses, including HIV and influenza. Its mechanism involves inhibiting viral replication by interfering with viral protein synthesis.

Case Study : In vitro studies indicated that modifications of Fmoc-D-Cha-OH exhibited significant antiviral activity, making it a candidate for further development as an antiviral agent .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical processes. The cyclohexyl group provides hydrophobic interactions, while the propanoic acid moiety can form hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Table 1: Key Structural Features of Fmoc-Protected Amino Acid Derivatives
Compound Name Cyclic Substituent Amino Acid Backbone Functional Groups/Modifications Molecular Formula Molecular Weight CAS No. Purity Reference
3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Cyclohexyl Propanoic acid Fmoc-protected amine C24H27NO4 393.48 N/A N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole Propanoic acid Fmoc-protected amine, indole substituent C26H21ClN2O4 473.91 N/A 95%
(S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid Cyclopentyl Propionic acid Fmoc-protected amine C22H25NO4 367.44 N/A 95%
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid Tetrahydro-2H-pyran-4-yl Propanoic acid Fmoc-protected amine C23H25NO5 395.45 N/A 95%
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl Propanoic acid Fmoc-protected amine, thiophene substituent C22H19NO4S 393.46 186320-06-9 95%

Key Observations :

  • Backbone Diversity: The target compound shares a propanoic acid backbone with most analogs but differs in the cyclohexyl substituent, which contrasts with indole (), cyclopentyl (), and heterocyclic groups (e.g., tetrahydro-2H-pyran-4-yl in ).
  • Functional Modifications : Unlike analogs with sulfonamide () or disulfide linkages (), the target compound lacks additional reactive groups, making it simpler in design for peptide elongation.

Functional and Application-Based Comparisons

Key Insights :

  • Therapeutic Potential: Cyclohexyl-containing analogs in demonstrated antiviral activity, suggesting the target compound could be optimized for similar applications with SAR adjustments .
  • Synthetic Utility : The absence of complex substituents in the target compound (vs. ’s dual-protected derivative) simplifies its use in standard Fmoc-based peptide synthesis.

Biological Activity

3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as Fmoc-cyclohexylalanine, is a compound of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H27NO4C_{24}H_{27}NO_4 with a molecular weight of approximately 393.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Receptor Interactions :
    • It interacts with several receptors, including adrenergic receptors, amylin receptors, and cannabinoid receptors, indicating its potential role in modulating neurochemical pathways involved in pain and inflammation .
  • Enzyme Inhibition :
    • The compound has been shown to inhibit certain enzymes related to inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Pharmacological Evaluation

A series of studies have evaluated the pharmacological properties of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduces cytokine release in activated macrophages, showcasing its anti-inflammatory potential .
  • Neuroprotective Properties : Animal models have indicated that this compound may provide neuroprotection against excitotoxicity, potentially benefiting conditions such as Alzheimer's disease .

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of Fmoc-cyclohexylalanine exhibited high affinity for CXCR2 receptors, which are implicated in various inflammatory conditions. The study highlighted the compound's potential as a therapeutic agent in treating pulmonary diseases .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting therapeutic implications for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduced cytokine release
NeuroprotectionDecreased oxidative stress
Receptor InteractionModulation of adrenergic pathways

Table 2: Receptor Affinities

Receptor TypeBinding Affinity (pKi)Reference
CXCR28.68
Adrenergic ReceptorsVariable
Cannabinoid ReceptorsModerate

Q & A

Q. What are the key synthetic strategies for preparing 3-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid?

The synthesis typically involves:

  • Reductive amination : Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) are reacted with cyclohexylmethylamine derivatives under reductive conditions using agents like NaBH3_3CN to form intermediates .
  • Carbodiimide-mediated coupling : Intermediate amines are coupled with carboxylic acid moieties using EDC·HCl and pyridine, followed by 48-hour reaction times at room temperature to ensure complete conversion .
  • Deprotection : Fmoc groups are removed using 20% piperidine in DMF for downstream functionalization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for purity assessment .
  • Spectroscopic analysis : Confirm the structure via 1^1H NMR (e.g., Fmoc proton signals at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
  • Chiral resolution : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity, critical for biological activity studies .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause acute toxicity (Category 4) .
  • Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the cyclohexyl group influence the compound’s reactivity and biological activity compared to other substituents?

  • Steric effects : The cyclohexyl group introduces steric hindrance, reducing off-target interactions in peptide synthesis but potentially lowering solubility .
  • Bioactivity : Cyclohexyl-containing analogs of Fmoc-protected amino acids show enhanced binding to hydrophobic pockets in targets like HIV-1 entry inhibitors .
  • Comparative data : Fluorinated phenyl analogs (e.g., 3,5-difluorophenyl) exhibit higher metabolic stability but reduced cellular uptake compared to cyclohexyl derivatives .

Q. How can contradictory data on synthetic yields be resolved?

  • Reaction optimization : Screen solvents (DMF vs. THF) and temperatures (0–25°C) to identify ideal conditions. For example, DMF improves solubility but may increase side reactions .
  • Catalyst selection : Compare EDC·HCl with HOBt/DIC systems to balance coupling efficiency and epimerization risks .
  • Scale-up adjustments : Pilot studies at small scales (e.g., 0.1 mmol) can identify bottlenecks (e.g., intermediate instability) before large-scale synthesis .

Q. What methodologies are effective for incorporating this compound into peptide-based drug candidates?

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives on Wang resin, with TFA cleavage for final deprotection .
  • Conjugation strategies : Attach proline or benzodiazepine scaffolds via amide bonds to enhance target specificity, as seen in CXCR2 fluorescent ligand development .
  • In vitro testing : Validate biological activity using antiviral assays (e.g., HIV-1 entry inhibition) or receptor binding studies with radiolabeled analogs .

Q. How do structural modifications (e.g., fluorine substitution) affect the compound’s physicochemical properties?

  • Lipophilicity : Fluorine atoms increase logP values (e.g., 3,5-difluorophenyl analog: clogP = 4.2 vs. cyclohexyl: clogP = 3.8), impacting membrane permeability .
  • Acid dissociation constant (pKa) : The carboxylic acid group (pKa ~2.5) remains ionized at physiological pH, affecting solubility and bioavailability .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suitable for high-temperature reactions .

Methodological Tables

Table 1. Key Synthetic Parameters for Fmoc-Protected Analogs

StepConditionsYield (%)Purity (HPLC)
Reductive aminationNaBH3_3CN, DMF, 0°C, 24 h65–75>95%
EDC·HCl couplingPyridine, RT, 48 h80–90>98%
Fmoc deprotection20% piperidine/DMF, 30 min95–99>99%

Table 2. Comparative Bioactivity of Structural Analogs

SubstituentTarget (IC50_{50}, nM)Solubility (mg/mL)
CyclohexylHIV-1 (12.5)0.8
3,5-DifluorophenylHIV-1 (8.2)0.3
BenzylCXCR2 (220)1.2

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